molecular formula C13H16N2O B2881309 3-Indazol-1-ylcyclohexan-1-ol CAS No. 1512680-76-0

3-Indazol-1-ylcyclohexan-1-ol

Cat. No.: B2881309
CAS No.: 1512680-76-0
M. Wt: 216.284
InChI Key: QFUAWLFBGRZCGR-UHFFFAOYSA-N
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Description

3-Indazol-1-ylcyclohexan-1-ol is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Indazol-1-ylcyclohexan-1-ol typically involves the formation of the indazole ring followed by its attachment to the cyclohexanol moiety. One common method involves the cyclization of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (S_NAr) ring closure . The reaction conditions often include the use of catalysts such as CuI and bases like K_2CO_3.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Indazol-1-ylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO_4 can be used.

    Reduction: Common reducing agents include NaBH_4 (Sodium borohydride) and LiAlH_4 (Lithium aluminium hydride).

    Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the indazole ring.

Scientific Research Applications

3-Indazol-1-ylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Indazol-1-ylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

    Indazole: The parent compound, which shares the core bicyclic structure.

    Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.

    Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceutical applications.

Uniqueness: 3-Indazol-1-ylcyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety, which can influence its physical and chemical properties. This structural feature can enhance its solubility and bioavailability compared to other indazole derivatives.

Properties

IUPAC Name

3-indazol-1-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11-12,16H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUAWLFBGRZCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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